molecular formula C6H7NO3 B12823471 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one

1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B12823471
M. Wt: 141.12 g/mol
InChI Key: NLIJECQGJNXMQV-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with hydroxy and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one typically involves the hydroxylation of pyridine derivatives. One common method includes the reaction of pyridine with formaldehyde and a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products:

    Oxidation: Formation of 1-Hydroxy-4-(carboxymethyl)pyridin-2(1H)-one.

    Reduction: Formation of 1-Hydroxy-4-(methyl)pyridin-2(1H)-one.

    Substitution: Formation of 1-Hydroxy-4-(halomethyl)pyridin-2(1H)-one or 1-Hydroxy-4-(alkylmethyl)pyridin-2(1H)-one.

Scientific Research Applications

1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
  • 1-Hydroxy-3-(hydroxymethyl)pyridin-2(1H)-one
  • 1-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one

Comparison: 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one is unique due to the specific positioning of the hydroxy and hydroxymethyl groups on the pyridine ring. This unique structure influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

1-hydroxy-4-(hydroxymethyl)pyridin-2-one

InChI

InChI=1S/C6H7NO3/c8-4-5-1-2-7(10)6(9)3-5/h1-3,8,10H,4H2

InChI Key

NLIJECQGJNXMQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1CO)O

Origin of Product

United States

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